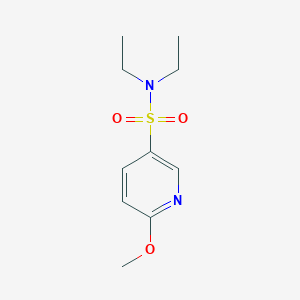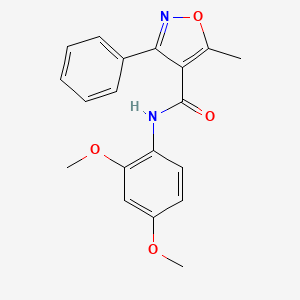
N,N-diethyl-6-methoxy-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-6-methoxy-3-pyridinesulfonamide, also known as Dimesna, is a sulfhydryl compound that has been widely used in scientific research. It is a water-soluble derivative of mesna, which is a thiol-containing compound used as a protective agent against the toxic effects of chemotherapy drugs. Dimesna has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the laboratory setting.
Mécanisme D'action
The mechanism of action of N,N-diethyl-6-methoxy-3-pyridinesulfonamide is not fully understood. It is thought to act as a thiol-containing compound, which allows it to react with free radicals and other reactive species in solution. This compound has also been shown to have the ability to bind to metal ions, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, this compound has been shown to have a protective effect on the liver, which may make it useful in the treatment of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N-diethyl-6-methoxy-3-pyridinesulfonamide in laboratory experiments include its water solubility, its ability to act as an antioxidant and chelating agent, and its relatively simple synthesis method. However, there are also limitations to its use. This compound can be unstable in solution, particularly at high pH values. Additionally, its effects on cellular function may be dependent on the concentration used, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the use of N,N-diethyl-6-methoxy-3-pyridinesulfonamide in scientific research. One area of interest is the study of its effects on cellular signaling pathways, particularly those involved in inflammation and oxidative stress. Additionally, this compound may have potential as a therapeutic agent for the treatment of liver disease and other conditions associated with oxidative stress. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and health.
Méthodes De Synthèse
The synthesis of N,N-diethyl-6-methoxy-3-pyridinesulfonamide involves the reaction of 2-chloro-6-methoxypyridine with diethylamine and sodium sulfite. The resulting product is then treated with hydrochloric acid to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
N,N-diethyl-6-methoxy-3-pyridinesulfonamide has been used in scientific research for a variety of applications. It has been shown to have antioxidant properties, which make it useful in the study of oxidative stress and its effects on cellular function. This compound has also been used as a chelating agent, which allows it to bind to metal ions and remove them from solution. This property has been used in the study of heavy metal toxicity and the effects of metal ions on cellular function.
Propriétés
IUPAC Name |
N,N-diethyl-6-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-4-12(5-2)16(13,14)9-6-7-10(15-3)11-8-9/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBDMBBAXLKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)

![1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)


![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5773654.png)
![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)

![2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5773679.png)

![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)

